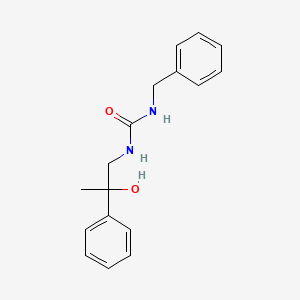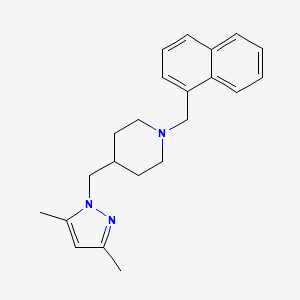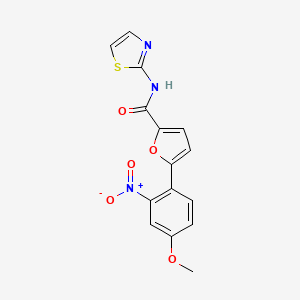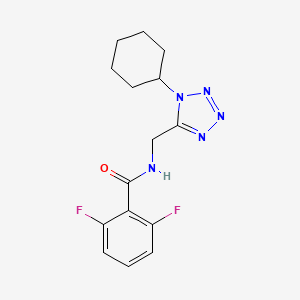
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a base-catalyzed reaction between benzil and urea . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which on acidification yields hydantoin .Chemical Reactions Analysis
The chemical reactions involving similar compounds typically occur at the benzylic position . These reactions are important for synthesis problems .Wissenschaftliche Forschungsanwendungen
Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea derivatives have been identified as potent ROCK inhibitors. These compounds, particularly those with modifications at the benzylic and phenyl positions, show significant potency in inhibiting ROCK in human lung cancer cells, suggesting potential applications in cancer treatment (Pireddu et al., 2012).
Interaction with Calf Thymus DNA
Studies have shown that certain derivatives of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea interact with calf thymus DNA, indicating potential applications in DNA-targeted therapies. These interactions are primarily intercalative, suggesting that these compounds could be used in the development of new drugs or as tools for studying DNA interactions (Ajloo et al., 2015).
Cardiac Myosin ATPase Activation
Some urea derivatives, including 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and shown to be selective cardiac myosin ATPase activators. This suggests potential therapeutic applications for the treatment of systolic heart failure (Manickam et al., 2017).
Antiproliferative Activity in Cancer Cell Lines
Novel urea derivatives containing 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea structure have demonstrated significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, especially in targeting breast carcinoma cell lines (Perković et al., 2016).
Inhibitors of DNA Topoisomerases
Urea derivatives, including those related to 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and evaluated for their ability to inhibit DNA topoisomerases. The inhibition of these enzymes is crucial for anticancer drug development, as it can lead to the suppression of cancer cell proliferation (Esteves-Souza et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIMIUCCDMQQBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2364328.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)
![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)
![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)


![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)

